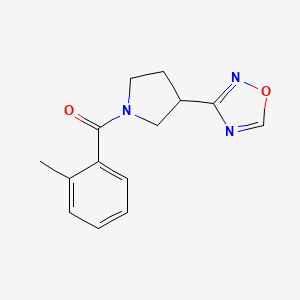
(3-(1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)(o-トリル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone” is a compound that has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , has been explored in various studies . A common method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone” is complex, with the 1,2,4-oxadiazol-3-yl group attached to a pyrrolidin-1-yl group, which is further attached to an o-tolyl group .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazol derivatives have been studied extensively . For instance, one study revealed that nitrile imine was an important intermediate in the transformation of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary significantly depending on the specific substituents attached to the oxadiazole ring .科学的研究の応用
抗菌活性
この化合物は、有望な抗菌活性を示します。 研究者らは、グラム陽性菌(黄色ブドウ球菌や化膿連鎖球菌など)とグラム陰性菌(大腸菌や緑膿菌など)に対するその有効性を調査してきました 。その作用機序と潜在的な臨床応用を探求するために、さらなる研究が必要です。
抗真菌活性
“(3-(1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)(o-トリル)メタノン”は、カンジダ・アルビカンス、アスペルギルス・ニガー、アスペルギルス・クラバツスなどの一般的な真菌病原体に対して抗真菌活性を示しました 。真菌の増殖を阻害するその有効性により、抗真菌薬開発のための貴重な候補となっています。
鎮痛および抗炎症作用
この化合物は、鎮痛および抗炎症剤としての可能性を示しています。 痛みを軽減し、炎症を抑制する可能性が、医薬品化学分野で注目を集めています 。さらなる研究では、その特定の標的と作用機序を探求することができます。
抗がんの可能性
“(3-(1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)(o-トリル)メタノン”は、抗がん剤開発のための足場として役立つ可能性があります。 注目すべきは、ジボテンタン®(抗がん剤)には1,3,4-オキサジアゾールユニットが含まれていることです 。研究者らは、がん細胞に対するその細胞毒性、選択性、作用機序を調査することができます。
降圧および抗けいれん作用
1,3,4-オキサジアゾールコアを持つ化合物は、降圧および抗けいれん作用を示してきました 。これらの効果の根本にある特定のメカニズムを調査することで、治療上のブレークスルーにつながる可能性があります。
バイオアイソスターアプリケーション
1,3,4-オキサジアゾールヘテロ環は、カルボン酸、エステル、カルボキサミドのバイオアイソスターとして役立ちます 。医薬品化学者は、この特権的な構造を活用して、安定性と生物活性を向上させた新規薬物分子を設計することができます。
臨床例
1,3,4-オキサジアゾールユニットを含む2つの化合物—ラルテグラビル®(抗レトロウイルス薬)とジボテンタン®(抗がん剤)—は現在、臨床医学で使用されています 。それらの成功は、このヘテロ環モチーフの重要性を強調しています。
作用機序
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure .
将来の方向性
The future directions for research on this compound could involve further exploration of its potential as a non-steroidal GPBAR1 agonist . The pharmacokinetic properties of similar compounds suggest that the 1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
生化学分析
Biochemical Properties
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It interacts with this receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .
Cellular Effects
The interaction of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone with GPBAR1 has significant effects on various types of cells. For instance, in intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, showing that residues Glu169, Asn93, and Tyr240 play a leading role in the ligand recognition .
Temporal Effects in Laboratory Settings
Its pharmacokinetic properties suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
Metabolic Pathways
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is involved in the regulation of multiple metabolic pathways through its interaction with GPBAR1 . This receptor plays a major role in the systemic regulation of multiple metabolic pathways .
特性
IUPAC Name |
(2-methylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-4-2-3-5-12(10)14(18)17-7-6-11(8-17)13-15-9-19-16-13/h2-5,9,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTKSKKYTAUTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)
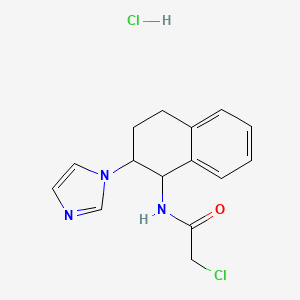
![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)
![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)
![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)
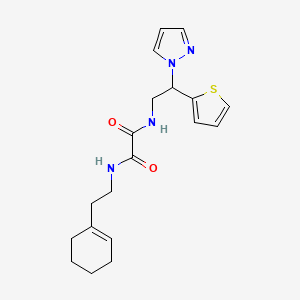
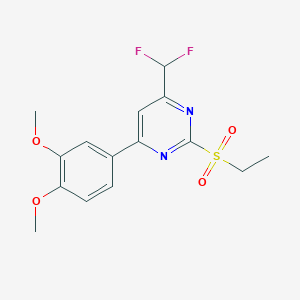
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)
![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)
![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)
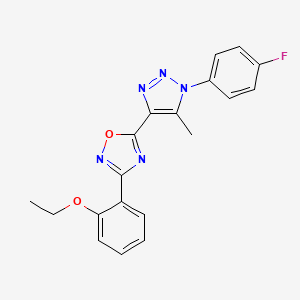
![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)